1-(1-benzothiophene-2-carbonyl)-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-benzothiophene-2-carbonyl)-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine is a complex organic compound that features a benzothiophene ring, a naphthalene moiety, a pyrazole ring, and a piperidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-benzothiophene-2-carbonyl)-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine typically involves multiple steps, including the formation of the benzothiophene ring, the pyrazole ring, and the coupling of these moieties with the piperidine group. Common synthetic routes may involve:
Formation of Benzothiophene Ring: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate electrophiles.
Formation of Pyrazole Ring: This often involves the cyclization of hydrazines with 1,3-diketones or their equivalents.
Coupling Reactions: The final step usually involves coupling the benzothiophene and pyrazole moieties with the piperidine group using reagents such as palladium catalysts under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(1-benzothiophene-2-carbonyl)-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
1-(1-benzothiophene-2-carbonyl)-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structural features may make it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(1-benzothiophene-2-carbonyl)-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-benzothiophene-2-carbonyl)-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone
Uniqueness
This compound is unique due to its combination of structural features, which may confer specific biological activities or material properties not found in other similar compounds. Its potential for diverse applications in medicinal chemistry, organic synthesis, and material science further highlights its uniqueness.
Properties
IUPAC Name |
1-benzothiophen-2-yl-[4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3OS/c31-27(26-16-20-7-2-4-11-25(20)32-26)30-14-12-19(13-15-30)23-17-24(29-28-23)22-10-5-8-18-6-1-3-9-21(18)22/h1-11,16-17,19H,12-15H2,(H,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHKZMYQHTVMHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC=CC4=CC=CC=C43)C(=O)C5=CC6=CC=CC=C6S5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.